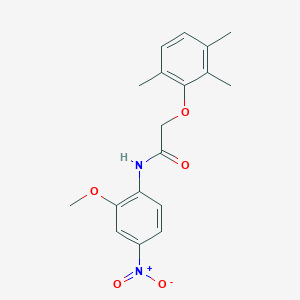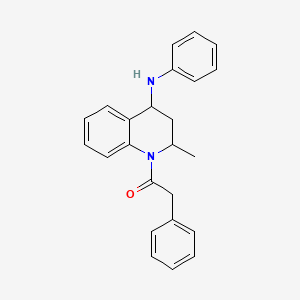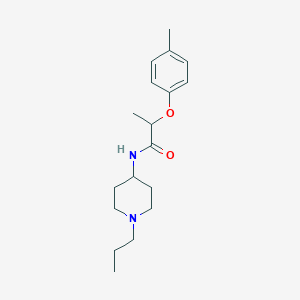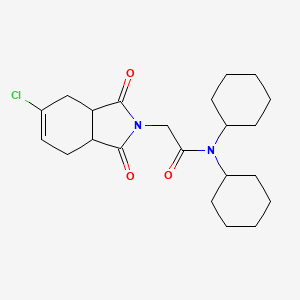![molecular formula C16H23F3N2 B5236308 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine acts as a partial agonist at the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It also has weak affinity for the dopamine D2 receptor. Activation of these receptors by this compound can lead to changes in neurotransmitter release and neuronal activity, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of effects on the central nervous system, including alterations in mood, anxiety, appetite, and sensory perception. It has also been shown to have effects on cardiovascular function, such as increasing heart rate and blood pressure. However, the exact physiological and biochemical effects of this compound are still not fully understood, and further research is needed to elucidate its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has several advantages as a research tool, including its ability to selectively activate specific serotonin receptors and its relatively low toxicity compared to other compounds. However, its recreational use and associated legal restrictions may limit its availability for research purposes. Additionally, the lack of knowledge about its long-term effects and potential for abuse should be taken into consideration when using this compound in lab experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of action of 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine and its potential therapeutic applications. One potential direction for future research is to investigate the effects of this compound on specific brain regions and neural circuits. Additionally, the development of selective agonists or antagonists for specific serotonin receptors may lead to new therapeutic approaches for various neurological and psychiatric disorders.
Métodos De Síntesis
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine can be synthesized by reacting 1-benzylpiperazine with trifluoromethyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been found to have an affinity for several receptors in the brain, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and appetite, among other functions.
Propiedades
IUPAC Name |
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2/c1-2-9-21-10-7-14(8-11-21)20-12-13-5-3-4-6-15(13)16(17,18)19/h3-6,14,20H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNYKDQCKWPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)

![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)